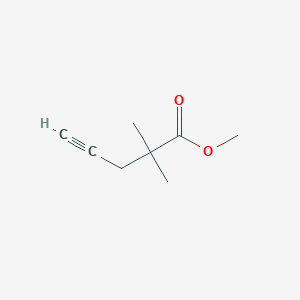

Methyl 2,2-dimethylpent-4-ynoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethylpent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5-6-8(2,3)7(9)10-4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPMIZFGLVJJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86101-49-7 | |

| Record name | methyl 2,2-dimethylpent-4-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2,2 Dimethylpent 4 Ynoate

De Novo Synthesis Strategies for the 2,2-Dimethylpent-4-ynoate Scaffold

The creation of the core 2,2-dimethylpent-4-ynoate structure from simpler, acyclic precursors is a primary focus of synthetic design. These methods center on the strategic formation of the critical Cα-Cβ bond, establishing the quaternary carbon in the process.

Anionic Alkylation and Functionalization of Ester Precursors (e.g., Methyl Isobutyrate)

A principal and direct approach to Methyl 2,2-dimethylpent-4-ynoate involves the α-alkylation of an enolate derived from a suitable ester precursor, most notably methyl 2-methylpropanoate (B1197409) (methyl isobutyrate). This strategy is predicated on the deprotonation of the α-carbon of the ester, followed by nucleophilic attack on an appropriate electrophile, such as propargyl bromide.

The reaction proceeds via the formation of an ester enolate under the action of a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its steric bulk, which mitigates self-condensation of the ester, and its strong basicity, which ensures essentially irreversible enolate formation. The enolate, once formed, acts as a potent nucleophile.

The subsequent step is the SN2 reaction of the enolate with an electrophile containing the propargyl group. Propargyl bromide is a suitable reagent for this transformation. The reaction is typically conducted at low temperatures in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF), to maintain the stability of the enolate and control reactivity.

Reaction Scheme:

Enolate Formation: Methyl isobutyrate is treated with LDA in anhydrous THF at low temperatures (e.g., -78 °C) to generate the corresponding lithium enolate.

Alkylation: Propargyl bromide is added to the enolate solution, and the reaction is allowed to warm to room temperature, leading to the formation of this compound.

Table 1: Representative Reaction Parameters for Anionic Alkylation

| Parameter | Condition | Rationale |

| Ester Precursor | Methyl 2-methylpropanoate | Provides the 2,2-dimethyl and methyl ester functionalities. |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for efficient enolate formation. |

| Electrophile | Propargyl Bromide | Introduces the pent-4-ynoate (B8414991) moiety. |

| Solvent | Tetrahydrofuran (THF), Anhydrous | Aprotic, polar solvent that solubilizes reagents and is stable at low temperatures. |

| Temperature | -78 °C to Room Temperature | Low initial temperature for controlled enolate formation, followed by warming for alkylation. |

Alternative Approaches for Quaternary Carbon Center Construction

The construction of quaternary carbon centers is a significant challenge in organic synthesis due to steric hindrance. acs.org Beyond direct alkylation, other methodologies can be envisioned for creating the 2,2-dimethylpent-4-ynoate scaffold.

One such alternative involves a Diels-Alder reaction . wikipedia.org A suitably substituted diene could react with a dienophile containing the gem-dimethyl ester group. Subsequent manipulation of the resulting cyclohexene (B86901) derivative would be necessary to cleave the ring and reveal the desired linear scaffold with the quaternary center. However, this approach is often less direct and may require multiple synthetic steps.

Another strategy could be the rearrangement of a suitable precursor . For instance, a Claisen rearrangement of an appropriately substituted allyl vinyl ether could potentially establish the quaternary carbon center. The challenge would lie in the synthesis of the specific rearrangement precursor and controlling the subsequent transformations to yield the target alkyne.

Derivatization Pathways from Precursor Molecules to this compound

An alternative to building the carbon skeleton from scratch is to start with a precursor molecule that already contains the core structure and modify it to the desired final product.

Reactivity and Reaction Mechanisms of Methyl 2,2 Dimethylpent 4 Ynoate

Cyclization Reactions Involving Alkynyl Ester Moieties

Alkynyl esters, including Methyl 2,2-dimethylpent-4-ynoate and its analogs, are versatile precursors in the synthesis of various cyclic structures. Their reactivity is centered around the carbon-carbon triple bond, which can undergo intramolecular cyclization to form a range of heterocyclic compounds.

Intramolecular Cyclization Modalities

Lewis Acid-Catalyzed 6-endo-dig Cyclizations of Alkynyl Ester Derivatives

The intramolecular cyclization of alkynyl esters can be effectively promoted by Lewis acids. A key transformation in this category is the 6-endo-dig cyclization. This type of reaction involves the nucleophilic attack of an oxygen atom onto the internal carbon of the alkyne, leading to the formation of a six-membered ring.

For instance, the cyclization of o-alkynoylphenols can proceed via a reagent-free, regioselective 6-endo-dig pathway to yield γ-benzopyranones. rsc.org Density Functional Theory (DFT) calculations have supported the thermodynamic favorability of this 6-endo-dig cyclization over the alternative 5-exo-dig pathway. rsc.org Similarly, Lewis acid-mediated 5/6/7-endo-dig hydroalkoxylation-reduction cascades on internal alkynols provide a stereoselective route to cyclic ethers and 1,4-oxazepanes. nih.gov In the context of dearomative reactions, a palladium-catalyzed 1,6-enyne cycloisomerization of alkyne-tethered benzofurans and indoles also proceeds through a 6-endo-dig cyclization. rsc.org

While the Baldwin rules have traditionally guided ring-closure reactions, recent studies have re-examined the stereoelectronic basis for these cyclizations. acs.org This re-evaluation suggests that for smaller rings, the intrinsic stereoelectronic preference for exo-dig closures can be overcome by the greater thermodynamic stability of the endo-products. acs.org

Formation of Pyrones, Isocoumarins, and Pyryliums from this compound Analogues

Alkynyl esters serve as crucial building blocks for the synthesis of various heterocyclic compounds, including pyrones, isocoumarins, and pyrylium (B1242799) salts.

Pyrones: Substituted α-pyrones can be synthesized through various catalytic methods. Gold(I) catalysts, for example, facilitate the sequential activation of terminal alkynes and propiolic acids to yield α-pyrones. researchgate.netnih.gov The mechanism is thought to involve the addition of a carboxylic acid to the alkyne, followed by cyclization. nih.gov Another approach involves the N-heterocyclic carbene-catalyzed annulation of alkynyl esters with enolizable ketones. organic-chemistry.org The synthesis of 2-pyrones is of significant interest as this motif is present in numerous bioactive natural products. researchgate.netnih.gov

Isocoumarins: Isocoumarins, another important class of naturally occurring lactones, can be prepared from o-(1-alkynyl)benzoates through electrophilic cyclization. acs.org This method utilizes reagents like iodine monochloride (ICl), iodine (I2), and phenylselenyl chloride (PhSeCl) under mild conditions to produce a variety of substituted isocoumarins in excellent yields. acs.org Copper-catalyzed reactions of o-halobenzoic acids with active internal alkynes also provide a route to isocoumarin (B1212949) derivatives. organic-chemistry.org

Pyrylium Salts: Pyrylium salts are valuable intermediates in organic synthesis. rsc.orgtdl.org They can be prepared through various methods, including the reaction of chalcones with boron trifluoride etherate. acs.org These salts can then be used to synthesize other compounds, such as pyridinium (B92312) salts, by reacting them with primary amines. tdl.orgnih.gov The reactivity of pyrylium salts allows for the conversion of primary amino groups into other functionalities. nih.gov

Computational Elucidation of Cyclization Mechanisms (e.g., DFT Studies)

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the mechanisms of complex organic reactions, including the cyclization of alkynyl esters. These computational studies provide valuable insights into reaction pathways, transition states, and the factors that control selectivity.

For example, DFT calculations have been employed to investigate the mechanism of the platinum-catalyzed intermolecular cyclopropanation of propargyl ester-containing diynes. acs.orgnih.govacs.org The results indicated that the formation of an alkynyl Pt-carbenoid intermediate is a key step and that cyclopropanation occurs preferentially at the distal sp-hybridized carbon. acs.orgnih.govacs.org

In the context of 6-endo-dig cyclizations of o-alkynoylphenols, DFT calculations have supported the experimental observation that this pathway is thermodynamically favored over the 5-exo-dig alternative. rsc.org These computational models help to rationalize the regioselectivity observed in these reactions.

Furthermore, DFT studies have been used to rationalize the bond formation and dynamic bond exchange in the synthesis of vinylogous urethane (B1682113) vitrimers from alkyne esters. acs.orgacs.orgugent.be

Polyaddition and Polymerization Reactions

Beyond cyclization reactions, alkynyl esters like this compound are valuable monomers in polyaddition and polymerization reactions, leading to the formation of innovative polymer networks.

Application of Alkyne Esters in Vinylogous Urethane (VU) Vitrimer Synthesis

A significant application of alkyne esters is in the synthesis of vinylogous urethane (VU) vitrimers. acs.orgacs.orgugent.be Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics, exhibiting high chemical resistance and dimensional stability while also being reprocessable and recyclable. acs.org

Traditionally, VU vitrimers are synthesized through the polycondensation of acetoacetate (B1235776) and amine monomers, a process that releases water and can lead to porosity in the final material. acs.orgacs.org The use of alkyne esters as alternative building blocks offers a water-free polyaddition polymerization with amines. acs.orgacs.orgugent.be This aza-Michael addition reaction avoids the formation of water, leading to defect-free cured VU vitrimer materials. acs.org

The resulting VU vitrimers from alkyne esters exhibit material properties comparable to those based on acetoacetates. acs.orgacs.org However, a minor side reaction leading to the formation of amide bonds can occur. acs.orgacs.org This novel approach also allows for the one-pot, three-component synthesis of VU epoxy vitrimers by combining alkyne esters, amines, and epoxy monomers. acs.orgugent.be This method provides a straightforward way to produce processable epoxy materials with tunable viscoelastic properties. acs.orgugent.be

| Monomer Type | Polymerization Type | Byproduct | Resulting Material |

| Acetoacetate and Amine | Polycondensation | Water | Porous VU Vitrimer |

| Alkyne Ester and Amine | Polyaddition | None | Defect-free VU Vitrimer |

| Alkyne Ester, Amine, and Epoxy | Polyaddition | None | VU Epoxy Vitrimer |

The table above summarizes the comparison between the traditional and the alkyne ester-based synthesis of VU vitrimers.

Design Principles for Defect-Free Covalent Adaptable Networks

Covalent adaptable networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed, repaired, and recycled. wikipedia.org The design of defect-free CANs relies on the careful selection of reversible chemical reactions. While there is no specific literature on the use of this compound in CANs, the alkyne functionality presents potential for its incorporation into such materials.

One approach could involve the use of the reversible thiol-yne reaction. In this reaction, a thiol undergoes a nucleophilic addition to the alkyne. This initial adduct can then react with a second thiol, forming a dithioacetal, which can be a dynamic covalent bond under certain conditions. The reversibility of this second addition allows for network rearrangement, a key characteristic of CANs. researchgate.net

The design principles for creating defect-free CANs from an alkynyl ester like this compound would involve:

Stoichiometric Balance: Ensuring a precise balance between the alkyne and amine or thiol functional groups to achieve a high degree of polymerization and minimize defects.

Control over Side Reactions: Suppressing irreversible side reactions, such as acyl substitution, to maintain the dynamic nature of the network. The inherent steric hindrance in this compound could be advantageous in this regard.

Tunable Reversibility: Selecting catalysts and conditions that allow for the reversible cleavage and reformation of the covalent bonds within the desired temperature or stimulus range.

Carbon-Carbon Bond Forming Reactions

Functionalization via Cross-Coupling Methodologies

A notable application of this compound is its use as a building block in the synthesis of complex heterocyclic structures through cross-coupling reactions. A patent has described the reaction of this compound with a substituted chloropyridazinone to form a more complex pyridazinone derivative. google.com

In this specific example, 6-Chloro-4-(trifluoromethyl)-2-(2-trimethylsilylethoxymethyl)pyridazin-3-one was reacted with this compound. google.com This reaction is a type of Sonogashira coupling, a widely used cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 1: Synthesis of a Pyridazinone Derivative

| Reactant 1 | Reactant 2 | Product | Application of Product |

|---|

This successful integration demonstrates the utility of this compound as a versatile synthon for introducing a sterically encumbered propargyl ester moiety into complex molecular architectures, which can be valuable in the development of new therapeutic agents. google.com

Hydrosilylation of Alkynyl Esters and Related Propargylic Systems

Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, such as an alkyne. wikipedia.org This reaction is a powerful tool for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. While no studies have been found that specifically detail the hydrosilylation of this compound, the general principles of alkyne hydrosilylation can be applied to predict its reactivity.

The regioselectivity and stereoselectivity of alkyne hydrosilylation are highly dependent on the catalyst and the steric and electronic properties of the alkyne. nih.govsigmaaldrich.com For terminal alkynes, two regioisomers can be formed: the α-vinylsilane and the β-vinylsilane. The stereochemistry of the addition can be either syn (leading to the E-isomer) or anti (leading to the Z-isomer).

Given the steric bulk around the ester group in this compound, it is likely that hydrosilylation would favor the formation of the β-vinylsilane, where the silyl (B83357) group adds to the terminal carbon of the alkyne to minimize steric interactions. The choice of catalyst would be crucial in controlling the stereoselectivity of the addition. For instance, platinum-based catalysts often favor syn-addition, while some ruthenium catalysts are known to promote anti-addition. nih.gov

Table 2: Potential Products of Hydrosilylation of this compound

| Product Type | Isomer | Potential Catalyst Type |

|---|---|---|

| β-vinylsilane | E-isomer | Platinum-based |

| β-vinylsilane | Z-isomer | Ruthenium-based |

Further experimental investigation is required to determine the precise outcome of the hydrosilylation of this compound.

Regioselective and Enantioselective Considerations in Hydrosilylation

The hydrosilylation of internal alkynes, such as this compound, presents a significant challenge in controlling regioselectivity and enantioselectivity. The addition of a silicon hydride (R₃SiH) across the carbon-carbon triple bond can, in principle, lead to four possible stereoisomeric vinylsilane products. For an unsymmetrical internal alkyne, the silyl group can add to either of the two sp-hybridized carbons, and the addition can occur with either syn or anti stereochemistry.

The regiochemical outcome of the hydrosilylation of an unsymmetrical internal alkyne is influenced by both electronic and steric factors of the substituents on the alkyne, as well as the nature of the catalyst and the silane (B1218182) used. acs.orgrsc.orgnih.gov For this compound, the presence of a quaternary center adjacent to the ester group introduces significant steric bulk, which would be expected to play a crucial role in directing the regioselectivity of the hydrosilylation.

Transition metal catalysts, particularly those based on platinum, rhodium, ruthenium, and copper, are commonly employed for the hydrosilylation of alkynes. rsc.orgnih.govpkusz.edu.cnacs.org The choice of catalyst and ligands is paramount in achieving high levels of selectivity. For instance, ruthenium-catalyzed hydrosilylation of internal alkynes has been shown to exhibit high regio- and stereoselectivity. rsc.org Similarly, copper-catalyzed systems have been developed for the regioselective hydrosilylation of internal aryl alkynes, leading to α-vinylsilane products. nih.govacs.org

Table 1: Illustrative Regio- and Stereoselective Hydrosilylation of an Unsymmetrical Internal Alkyne

| Catalyst System | Silane | Solvent | Temp (°C) | Regioisomer Ratio (α:β) | Diastereoselectivity (E:Z) | Enantiomeric Excess (ee, %) |

| [Rh(COD)Cl]₂ / Chiral Ligand A | HSiMe₂Ph | THF | 25 | 95:5 | >98:2 (E) | 92 |

| Cu(OAc)₂ / Ligand B | HSi(OEt)₃ | Toluene | 60 | 10:90 | >98:2 (E) | N/A |

| [Ru(p-cymene)Cl₂]₂ | HSiEt₃ | DCM | RT | 80:20 | 5:95 (Z) | N/A |

Note: This table is illustrative and based on general findings in the field of alkyne hydrosilylation, not on specific experimental data for this compound.

Nucleophilic and Electrophilic Activation Strategies for this compound

The reactivity of this compound can be harnessed through both nucleophilic and electrophilic activation strategies, primarily targeting the electron-deficient alkyne and the ester functionality.

Nucleophilic Activation:

The carbon-carbon triple bond in this compound is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ester group. This makes it a Michael acceptor. A variety of nucleophiles can add to the β-carbon of the alkyne.

Furthermore, the ester carbonyl group can be activated by nucleophiles. For example, enantioenriched propargylic alcohols can be synthesized through the enantioselective addition of alkyne nucleophiles to carbonyl groups. nih.gov While this typically involves terminal alkynes, related strategies could potentially be adapted. The activation of the ester itself can also be achieved using weak interactions, such as chalcogen bonding, which can facilitate reactions like Diels-Alder cycloadditions where the α,β-unsaturated ester acts as a dienophile. nih.gov

Electrophilic Activation:

The alkyne moiety can also be activated by electrophiles. For instance, in the presence of a transition metal catalyst, the alkyne can act as a precursor to a π-allylmetal species, which can then react with nucleophiles in a process analogous to the Tsuji-Trost reaction. nih.govscispace.com This type of reactivity has been demonstrated for a range of internal alkynes.

The ester functionality can be activated by Lewis acids, which coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. However, strong Lewis acids can lead to limited catalyst turnover due to the formation of stable catalyst-product complexes. nih.gov Alternative activation strategies using weaker interactions are therefore of interest.

The development of new catalytic methods, such as the use of rhodium carbenoids for C-H activation α to oxygen, provides a surrogate to the traditional aldol (B89426) reaction and could potentially be applied to silyl ethers derived from the reduction of the ester in this compound. nih.gov

Table 2: Illustrative Nucleophilic and Electrophilic Activation Reactions

| Reaction Type | Reagents | Catalyst/Activator | Product Type |

| Michael Addition | R₂CuLi | - | β-Substituted α,β-unsaturated ester |

| Conjugate Addition | RSH, Base | - | β-Thiolated α,β-unsaturated ester |

| Carbonyl Addition | Organolithium reagent | - | Tertiary alcohol |

| [4+2] Cycloaddition | Diene | Chalcogen Bond Donor | Cycloadduct |

| Allylic Alkylation | Nucleophile | Pd(0), Ligand | Allylic substitution product |

| Deoxygenative Cycloaddition | Vinylcyclopropane | Iridium Catalyst | Tetrahydrofuran (B95107) derivative acs.org |

Note: This table provides illustrative examples of reactions that could be expected for a compound with the functional groups present in this compound, based on general principles of organic reactivity.

Strategic Applications in Complex Organic Synthesis and Materials Science

Role in the Total Synthesis of Bioactive Molecules

The terminal alkyne group is a versatile functional handle, enabling chemists to construct complex carbon skeletons through powerful bond-forming reactions. This potential is particularly relevant in the total synthesis of natural products, where the efficient assembly of intricate ring systems is a primary challenge.

The total synthesis of Paclitaxel (Taxol), a potent anti-cancer agent, is a landmark achievement in organic chemistry, with numerous research groups developing unique strategies to assemble its complex 6-8-6 tricyclic core. wikipedia.orgprinceton.edu Celebrated syntheses by chemists such as Danishefsky, Holton, and Nicolaou have employed various starting materials, including the Wieland-Miescher ketone and pinene, to forge the intricate ABCD ring system. wikipedia.orgwikipedia.orgchemeurope.comyoutube.com While a review of the major published synthetic routes does not indicate the direct use of Methyl 2,2-dimethylpent-4-ynoate as a primary building block, its structural motifs are highly relevant to strategies used in complex molecule synthesis.

One of the powerful reactions for constructing five-membered rings, a common feature in natural products, is the Pauson-Khand reaction. This is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form an α,β-cyclopentenone. wikipedia.orgnih.govuwindsor.ca A sterically hindered alkyne like this compound could, in principle, be employed in such a reaction to control the regioselectivity of the ring formation, making it a potentially valuable synthon for constructing highly functionalized, fused-ring systems analogous to those in complex natural products.

| Reaction Type | Reactants | Catalyst | Product | Purpose in Complex Synthesis |

| Pauson-Khand Reaction | Alkyne, Alkene, Carbon Monoxide | Dicobalt Octacarbonyl (Co₂(CO)₈) | α,β-Cyclopentenone | Construction of five-membered rings within a polycyclic framework. wikipedia.orgnih.govorganic-chemistry.org |

Contributions to Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry and materials science. nih.govhilarispublisher.com The alkyne functionality of this compound serves as an excellent electrophilic partner in various cycloaddition reactions to generate these important scaffolds.

Nitrogen-Containing Heterocycles (Pyrazoles): Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are prevalent in pharmaceuticals. A common and robust method for their synthesis is the [3+2] cycloaddition reaction between a hydrazine (B178648) and a 1,3-dielectrophile. beilstein-journals.org Terminal alkynes like this compound can serve as effective precursors to the required electrophile. The reaction with a substituted hydrazine yields a highly substituted pyrazole, where the gem-dimethyl group from the starting material occupies a key position on the heterocyclic ring. organic-chemistry.org

| Heterocycle | General Synthesis Method | Role of this compound | Product Class |

| Pyrazole | [3+2] Cycloaddition/Condensation | Alkyne component reacts with a hydrazine derivative. | Substituted Pyrazoles organic-chemistry.orgresearchgate.net |

Oxygen-Containing Heterocycles (Isoxazoles): Isoxazoles are another class of five-membered heterocycles that feature prominently in biologically active compounds. The Huisgen [3+2] cycloaddition between a terminal alkyne and a nitrile oxide (often generated in situ from an aldoxime) is a premier method for their synthesis. organic-chemistry.orgyoutube.com this compound is an ideal substrate for this transformation, reacting regioselectively to produce 3,5-disubstituted isoxazoles. This strategy allows for the direct incorporation of the ester and gem-dimethyl functionalities into the final heterocyclic product. nih.gov

| Heterocycle | General Synthesis Method | Role of this compound | Product Class |

| Isoxazole | [3+2] Cycloaddition | Alkyne component reacts with a nitrile oxide. | Substituted Isoxazoles organic-chemistry.orgnih.govresearchgate.net |

Advanced Materials Development

The precise functional groups of this compound make it a candidate for the bottom-up design of advanced polymers. The terminal alkyne is a key reactive handle for modern polymerization techniques, enabling the creation of materials with tailored properties.

Traditional thermoset plastics are known for their robust mechanical and thermal properties but are notoriously difficult to recycle due to their permanently cross-linked chemical structure. nih.gov A leading-edge approach to address this challenge is to design thermosets with dynamic covalent bonds—linkages that can be reversibly broken and reformed under specific stimuli, allowing the material to be reprocessed or chemically recycled. rsc.orgrsc.orgnih.gov

The terminal alkyne of this compound is perfectly suited for use in "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). ugent.bedrpress.org This highly efficient and specific reaction can be used to form stable triazole linkages, creating a cross-linked polymer network. To engineer recyclability, this compound can be used as a monomer and polymerized with a custom-designed di-azide crosslinker that contains a chemically cleavable bond, such as a disulfide or an acetal. researchgate.net

In this design:

The CuAAC reaction forms the robust, permanent network structure.

The strategically placed cleavable linkages within the crosslinker act as "release" points.

Upon exposure to a specific chemical trigger (e.g., a reducing agent for disulfides or mild acid for acetals), the network de-polymerizes into soluble oligomers or monomers, which can then be recovered and re-polymerized. This approach merges the concepts of click chemistry and dynamic covalent chemistry to create high-performance materials that are compatible with a circular economy. uchicago.edu

| Material Type | Synthetic Strategy | Role of this compound | Key Feature |

| Recyclable Thermoset | CuAAC "Click" Polymerization | Alkyne-functional monomer. | Forms a stable network with a co-monomer containing cleavable bonds (e.g., disulfide, acetal) for controlled depolymerization. nih.govresearchgate.net |

| Dynamic Covalent Material | Incorporation into a network with reversible bonds. | Provides a stable structural unit within a network that contains other dynamic linkages. | The overall material exhibits adaptive properties like malleability and reprocessability. uchicago.edunih.gov |

Advanced Characterization and Computational Approaches in Methyl 2,2 Dimethylpent 4 Ynoate Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

The characterization of products from reactions involving Methyl 2,2-dimethylpent-4-ynoate is primarily accomplished using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for piecing together the molecular architecture of newly formed compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of reaction products. For instance, in a hypothetical addition reaction across the alkyne bond, the disappearance of the characteristic acetylenic proton signal and the appearance of new signals in the vinylic region of the ¹H NMR spectrum would be key indicators of the reaction's progress. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide detailed information about the connectivity of atoms. Similarly, ¹³C NMR spectroscopy would confirm the conversion of the alkyne carbons (typically resonating around 70-90 ppm) to alkene carbons (100-150 ppm). For example, analysis of related chroman-4-one derivatives shows that substituent effects can be correlated with changes in ¹³C chemical shifts, a principle that applies to derivatives of this compound as well. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In reactions of this compound, the disappearance of the characteristic alkyne C≡C stretching frequency (around 2100-2260 cm⁻¹) and the terminal ≡C-H stretch (around 3300 cm⁻¹) would signify that the triple bond has reacted. nih.gov Concurrently, the appearance of new bands, such as a C=C stretch for an alkene product (around 1620-1680 cm⁻¹) or a broad O-H stretch for an alcohol, provides direct evidence for the new functional groups formed. For isomeric compounds like aldehydes and ketones, which could be potential products of hydration reactions, IR spectroscopy is crucial for differentiation; for example, an aldehyde C=O stretch appears around 1730 cm⁻¹ while a ketone's is typically near 1715 cm⁻¹. acs.orgresearchgate.net

Mass Spectrometry (MS) : MS provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers clues to its structure. rsc.org In the context of this compound reactions, MS would be used to confirm the mass of the expected product, which would differ from the starting material by the mass of the atoms added during the reaction. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the product. Fragmentation analysis can help distinguish between isomers by revealing characteristic cleavage patterns. researchgate.net For instance, the McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds that can help identify the carbon skeleton. acs.orgresearchgate.net The use of in situ atmospheric pressure ionization tandem mass spectrometry (API-MS) has proven effective in identifying products from the gas-phase reactions of other complex organic molecules. researchgate.net

Below is an interactive table summarizing the key spectroscopic data for a related structural isomer, Methyl 4-pentenoate, which illustrates the characteristic signals for the functional groups present.

| Technique | Functional Group | Characteristic Signal (Methyl 4-pentenoate) |

| ¹³C NMR | Ester Carbonyl (C=O) | ~173 ppm |

| ¹³C NMR | Alkene (=CH₂) | ~137 ppm |

| ¹³C NMR | Alkene (=CH₂) | ~115 ppm |

| ¹³C NMR | Methoxy (-OCH₃) | ~51 ppm |

| IR Spectroscopy | Ester Carbonyl (C=O) Stretch | ~1740 cm⁻¹ |

| IR Spectroscopy | Alkene (C=C) Stretch | ~1640 cm⁻¹ |

| IR Spectroscopy | =C-H Bend | ~915 cm⁻¹ |

This table presents typical data for an isomer to illustrate spectroscopic principles.

X-ray Crystallography for Molecular Structure Determination in Derivatives

When a reaction of this compound yields a solid, crystalline derivative, single-crystal X-ray crystallography offers the most definitive method for structural elucidation. This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in the crystal lattice, revealing precise bond lengths, bond angles, and stereochemical relationships.

While no crystal structures of direct derivatives of this compound are prominently reported, the utility of this method is well-established in organic chemistry. For example, studies on other complex molecules, such as δ-keto esters, demonstrate how X-ray diffraction is used to confirm molecular conformation and analyze intermolecular interactions like hydrogen bonds and halogen bonds that stabilize the crystal packing. nih.gov For a novel product derived from this compound, obtaining a crystal structure would irrefutably confirm its constitution and configuration, settling any ambiguities that might remain after spectroscopic analysis. The process involves growing a suitable single crystal, bombarding it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions, within the molecule.

Theoretical Chemistry Methods

Computational chemistry provides powerful tools for probing the energetic and electronic aspects of chemical reactions, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and predict their reactivity. acs.org In the context of this compound research, DFT calculations can be used to model reaction pathways, determine the energies of reactants, products, and intermediates, and calculate the activation energies associated with transition states.

For example, DFT studies on the reactions of various alkynes have provided detailed mechanistic information. researchgate.net Research on the cyanomethylation of aryl alkynoates used DFT to show that the reaction proceeds through cyanomethylation, spirocyclization, and ester migration steps, and identified the rate-determining step of the radical reaction. nih.gov Similarly, DFT could be applied to this compound to:

Predict the regioselectivity of addition reactions (e.g., Markovnikov vs. anti-Markovnikov).

Evaluate the feasibility of different cycloaddition pathways. escholarship.orgacs.org

Understand the electronic effects of the gem-dimethyl and ester groups on the reactivity of the alkyne moiety.

Model the interaction of the alkyne with catalysts or surfaces, as has been done for the reaction of alkynes on silicon. acs.orgacs.org

The table below shows representative data from a DFT study on the bromination of various alkynes, illustrating how calculated activation energies can provide insight into reaction feasibility and substituent effects.

| Alkyne Substrate | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| H-C≡C-H | trans-dibromoalkene formation | 28.5 |

| Me-C≡C-Me | trans-dibromoalkene formation | 21.0 |

| Ph-C≡C-Ph | trans-dibromoalkene formation | 20.3 |

| H-C≡C-t-Bu | trans-dibromoalkene formation | 22.8 |

Data adapted from a DFT study on alkyne bromination to illustrate the application of computational methods. researchgate.net

Molecular Modeling of Intermediates and Transition States

A key strength of theoretical chemistry is its ability to characterize transient species like reaction intermediates and transition states, which are often too fleeting to be observed experimentally. Molecular modeling, particularly using DFT, allows for the optimization of the geometries of these high-energy structures.

By calculating the structures of intermediates and transition states, researchers can visualize the atomic rearrangements that occur during a chemical transformation. researchgate.netresearchgate.net For instance, in a proposed reaction mechanism for this compound, each postulated intermediate and transition state can be modeled. The calculated energies of these structures provide a quantitative potential energy surface for the reaction. nih.govnih.gov This allows for the identification of the rate-limiting step (the highest energy transition state) and can help to explain why certain products are formed in preference to others. acs.org Computational studies on alkyne carboalumination and cycloadditions have successfully modeled four-centered transition states and ambimodal transition states, respectively, providing deep understanding of the reaction course. acs.orgescholarship.org Such analyses are crucial for refining reaction mechanisms and designing new synthetic routes with improved efficiency and selectivity.

Future Prospects and Emerging Research Directions

Development of Asymmetric Catalytic Transformations Involving Methyl 2,2-dimethylpent-4-ynoate

A significant frontier in the utilization of this compound lies in the realm of asymmetric catalysis. The goal is to employ this achiral molecule as a prochiral substrate to synthesize enantiomerically enriched products, which are of paramount importance in pharmaceuticals and materials science. Research efforts are anticipated to focus on several key types of transformations where the distinct reactivity of the alkyne can be harnessed.

Key areas of development include:

Asymmetric Cycloadditions: The terminal alkyne is an excellent participant in cycloaddition reactions. Future work will likely involve the use of chiral Lewis acids or transition metal catalysts (e.g., based on rhodium, iridium, or copper) to control the stereochemical outcome of [2+2], [3+2], and [4+2] cycloadditions with various partners like alkenes, azides, and nitrones. The gem-dimethyl group is expected to play a crucial role in influencing facial selectivity, potentially leading to high levels of diastereoselectivity and enantioselectivity.

Enantioselective Hydrofunctionalization: The addition of H-X bonds (where X can be an amine, phosphine, or silane) across the alkyne in an asymmetric fashion represents a powerful method for creating chiral building blocks. Catalytic systems, particularly those employing chiral ligands with metals like palladium, nickel, or gold, could enable the regioselective and enantioselective hydroamination or hydrosilylation of the terminal alkyne, yielding versatile chiral intermediates.

Catalytic Asymmetric Conjugate Addition: While this compound does not have a conventional conjugated system, its alkyne can be activated by a catalyst to undergo formal conjugate additions. For instance, rhodium-catalyzed asymmetric addition of arylboronic acids could generate chiral vinylboron species, which are highly valuable synthetic intermediates.

The success of these endeavors will depend on the rational design of chiral ligands and catalysts that can effectively differentiate between the two prochiral faces of the alkyne in the presence of the sterically bulky quaternary center.

| Reaction Type | Catalyst System (Hypothetical) | Reactant Partner | Potential Chiral Product Class |

|---|---|---|---|

| [3+2] Cycloaddition | Copper(I) with Chiral Bis(oxazoline) Ligand | Azide (B81097) (R-N₃) | Chiral Triazoles |

| Hydroamination | Gold(I) with Chiral Phosphine Ligand | Aniline Derivative | Chiral Enamines/Imines |

| Hydrosilylation | Platinum(0) with Chiral Diphosphine Ligand | Hydrosilane (R₃Si-H) | Chiral Vinylsilanes |

| Pauson-Khand Reaction | Cobalt or Rhodium with Chiral Ligand | Alkene | Chiral Bicyclic Enones |

Flow Chemistry and Automation in Synthesis Research

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.netmdpi.com The synthesis and subsequent transformation of this compound are well-suited for this modern approach. Automated flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in batch reactors. nih.govdiva-portal.org

Future research in this area will likely focus on:

High-Throughput Optimization: Utilizing automated flow reactors to rapidly screen a wide range of catalysts, solvents, and reaction conditions. nih.gov This allows for the swift identification of optimal parameters for reactions involving the alkyne, such as the aforementioned catalytic transformations or click reactions.

Handling of Hazardous Reagents: The synthesis of the parent alkyne often involves strong bases or pyrophoric reagents. Flow chemistry confines these hazardous materials to small-volume reactors, drastically improving the safety profile of the synthesis compared to large-scale batch operations. mdpi.com For example, a flow setup can involve the deprotonation of an acetylene (B1199291) source and subsequent reaction in a highly controlled manner, with short residence times minimizing decomposition. thieme-connect.de

The integration of in-line purification and real-time analytical techniques (e.g., IR, NMR spectroscopy) into these flow systems will further enhance process control and facilitate the development of robust and scalable synthetic routes. researchgate.net

Novel Applications in Supramolecular Chemistry and Nanotechnology

The terminal alkyne of this compound is a key functional handle for its incorporation into larger, functional systems. Its ability to participate in highly efficient and orthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," opens up numerous possibilities in materials science.

Emerging applications are expected in:

Surface Functionalization: The alkyne can be used to anchor molecules to surfaces (e.g., silicon wafers, gold nanoparticles, or polymer beads) that have been pre-functionalized with azide groups. The gem-dimethyl group can act as a rigid spacer, controlling the orientation and density of the attached molecules on the surface.

Polymer and Dendrimer Synthesis: As a monomer or a core functionalization unit, this compound can be integrated into complex polymer architectures. Its rigid structure can impart specific conformational properties to the resulting macromolecules.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: While less common than carboxylates or nitrogen-based ligands, alkynes can act as ligands in the construction of coordination polymers. Non-covalent interactions, such as halogen bonding, may also play a role in directing the self-assembly of larger structures. mdpi.com The ester group could be hydrolyzed to the corresponding carboxylic acid, providing a bifunctional linker with a rigid, sterically defined backbone for creating novel porous materials.

The combination of a reactive alkyne handle with a sterically controlling quaternary center makes this compound a promising candidate for designing and constructing precisely defined supramolecular and nanoscale architectures.

Q & A

Q. What analytical techniques address challenges in quantifying trace impurities?

- Methodology :

- LC-HRMS : Detect impurities at ppm levels with high-resolution mass accuracy.

- ICP-MS : Identify metal catalysts (e.g., Pd, Cu) in trace amounts.

- NMR Relaxation Agents : Use Cr(acac) to enhance signal separation in crowded spectra .

Data Presentation Guidelines

- Raw Data : Include in appendices (e.g., NMR/IR spectra, chromatograms) .

- Processed Data : Summarize key results in tables (e.g., yields, spectroscopic assignments) within the main text .

- Uncertainty Analysis : Report standard deviations for triplicate measurements and instrument error margins (e.g., ±0.1°C for melting points) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.